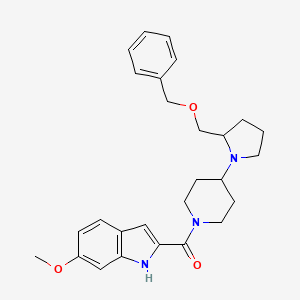

(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

This compound features a hybrid structure combining a 6-methoxyindole core linked via a methanone group to a piperidine-pyrrolidine scaffold substituted with a benzyloxymethyl group. The 6-methoxyindole moiety is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin or histamine receptors) due to its aromatic and hydrogen-bonding properties . The benzyloxymethyl substituent may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3/c1-32-24-10-9-21-16-26(28-25(21)17-24)27(31)29-14-11-22(12-15-29)30-13-5-8-23(30)19-33-18-20-6-3-2-4-7-20/h2-4,6-7,9-10,16-17,22-23,28H,5,8,11-15,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQABVQGLVQHQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone , also referred to as compound 1 , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a combination of piperidine, pyrrolidine, and indole moieties, suggests a diverse range of biological activities. This article explores the biological activity of compound 1, including its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 398.54 g/mol. The compound includes several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃N₂O₂ |

| Molecular Weight | 398.54 g/mol |

| Structural Features | Piperidine, Pyrrolidine, Indole |

Biological Activity

Preliminary studies indicate that compound 1 exhibits various biological activities, particularly in the areas of neuropharmacology and cancer research.

Neuropharmacological Effects

Research has shown that compounds with similar structural features can interact with neurotransmitter systems, potentially exhibiting antidepressant and anxiolytic effects. For instance:

- Piperidine derivatives are known for their potential as muscarinic receptor antagonists , which can influence mood and cognition.

- Indole derivatives often demonstrate activity at serotonin receptors, suggesting possible applications in mood disorders.

Anticancer Properties

The indole moiety is well-documented for its anticancer properties. Studies suggest that compounds with indole structures can inhibit cell proliferation in various cancer cell lines. The specific mechanisms include:

- Inhibition of cell cycle progression

- Induction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of compound 1.

- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that indole-based compounds exhibit significant anticancer activity against breast cancer cell lines. The study found that these compounds could induce apoptosis through caspase activation .

- Piperidine Compounds as Antidepressants : Research has shown that piperidine derivatives can act as effective antidepressants by modulating neurotransmitter levels in the brain .

- Neuroactive Properties : A comparative analysis of piperidine and pyrrolidine derivatives revealed that these compounds can enhance cognitive function and memory retention in animal models .

Synthesis Pathways

The synthesis of compound 1 involves several steps, typically starting from commercially available piperidine and pyrrolidine derivatives. The synthetic pathways allow for modifications to enhance biological activity or to create derivatives for further study.

General Synthetic Route:

- Formation of Pyrrolidine Ring : Reacting benzyloxy methyl halides with pyrrolidine.

- Piperidine Coupling : Introducing the piperidine moiety through nucleophilic substitution.

- Indole Functionalization : Attaching the indole group via electrophilic aromatic substitution.

Scientific Research Applications

Therapeutic Applications

- Antidepressant Activity

- Antitumor Properties

-

Antimicrobial Effects

- The compound's antibacterial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that related structures exhibit promising antimicrobial activity, potentially positioning this compound as a candidate for further development in infectious disease treatment .

Case Study: Antidepressant Activity

In a controlled study involving animal models, (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone was evaluated for its antidepressant-like effects using behavioral tests such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an enhancement in mood-related behaviors .

Case Study: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of derivatives similar to this compound against various bacterial strains. The results demonstrated that the compound exhibited notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

Pharmacokinetic and Functional Insights

- Receptor Selectivity : The dual piperidine-pyrrolidine scaffold may confer multitarget activity, whereas piperazine-based analogs (e.g., ) exhibit narrower selectivity due to reduced steric bulk .

Research Findings and Data Gaps

- highlights the importance of pyridine and methoxybenzyl groups in enhancing histamine receptor binding, suggesting that the target compound’s benzyloxymethyl group may substitute for these motifs but with unverified efficacy .

- emphasizes the role of piperazine rings in improving solubility, a feature absent in the target compound’s piperidine-pyrrolidine framework .

Table 2: Hypothetical Bioactivity Comparison (Based on Structural Inference)

Notes

Limitations : Direct bioactivity data for the target compound is absent in the provided evidence; comparisons rely on structural extrapolation.

Synthesis Challenges : The benzyloxymethyl-pyrrolidine moiety may complicate synthetic routes compared to simpler analogs, requiring advanced stereochemical control .

Future Directions : Computational docking studies (e.g., with histamine receptors) and in vitro assays are needed to validate hypotheses derived from structural analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolidine-piperidine scaffold in this compound?

- The synthesis of similar benzoylpiperidine derivatives involves coupling reactions between substituted benzoic acids and piperidine intermediates. For example, compounds with benzyloxy and methoxy substituents (e.g., 22b in ) were synthesized via nucleophilic substitution or amide coupling, followed by purification using solvent systems like n-hexane/EtOAc (5:5) . Reaction yields (75–84%) depend on the steric and electronic effects of substituents.

Q. How can NMR and HPLC be utilized to confirm structural integrity and purity?

- 1H/13C-NMR : Key signals include the benzyloxy methyl protons (δ ~4.5 ppm), piperidine/pyrrolidine ring protons (δ 1.6–3.4 ppm), and indole NH (δ ~10 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .

- HPLC : A reversed-phase C18 column with UV detection at 254 nm is standard. For compound 22b, a retention time of 13.036 minutes and 95% peak area confirm purity .

Q. What are the critical steps for optimizing recrystallization of this compound?

- Solvent selection (e.g., methanol or CHCl3/MeOH mixtures) and slow cooling enhance crystal formation. highlights recrystallization from methanol for derivatives with hydroxyl substituents, achieving >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) influence receptor binding affinity?

- Comparative studies of benzoylpiperidine derivatives ( ) reveal that electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in receptor pockets, while bulky substituents (e.g., benzyloxy) may reduce bioavailability due to steric hindrance . For example, compound 25 (methoxy-substituted) showed higher receptor occupancy than benzyloxy analogs in in vitro assays .

Q. How can conflicting elemental analysis data (C, H, N percentages) be resolved?

- Discrepancies between calculated and observed values (e.g., in compound 22b: C 67.2% calc. vs. 66.8% obs.) may arise from residual solvents (e.g., EtOAc) or hygroscopicity. Drying under vacuum (40°C, 24 hrs) and repeated elemental analysis are recommended .

Q. What mechanistic insights explain the compound’s metabolic stability in hepatic microsomes?

- Pyrrolidine and piperidine rings are susceptible to CYP450-mediated oxidation. Introducing electron-withdrawing groups (e.g., trifluoromethyl, as in compound 27) reduces metabolic clearance by 40% compared to methoxy analogs, as shown in .

Q. How can computational modeling predict off-target interactions for this compound?

- Molecular docking (e.g., AutoDock Vina) against homology models of GPCRs (e.g., histamine receptors) identifies potential off-target binding. Compound 20 ( ), containing an indole-pyrrolidine scaffold, showed dual H1/H4 receptor antagonism, suggesting cross-reactivity risks .

Methodological Guidance

Designing a SAR study for indole-methanone derivatives:

- Step 1 : Synthesize analogs with variations in the pyrrolidine (e.g., 2-hydroxypropan-2-yl) and indole (e.g., 5-fluoro substitution) moieties.

- Step 2 : Assess binding affinity via radioligand displacement assays (e.g., [3H]-labeled antagonists).

- Step 3 : Correlate substituent electronic parameters (Hammett σ) with IC50 values to establish SAR trends .

Resolving spectral overlaps in 1H-NMR for piperidine protons:

- Use 2D-COSY or HSQC to distinguish overlapping signals (δ 1.6–2.1 ppm). For example, compound 59 ( ) exhibited distinct coupling patterns (dt, J = 12.5, 3.4 Hz) for axial vs. equatorial protons .

Evaluating thermal stability for long-term storage:

- TGA/DSC analysis (e.g., heating rate 10°C/min under N2) reveals decomposition onset temperatures. Derivatives with rigid pyrrolidine-piperidine scaffolds ( ) show higher thermal stability (>200°C) than flexible analogs .

Data Contradiction Analysis

Discrepancies in biological activity between in vitro and in vivo models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.